2-[(2-Isopropyl-1-piperazinyl)methyl]phenol
Description
2-[(2-Isopropyl-1-piperazinyl)methyl]phenol is a synthetic organic compound featuring a phenol core substituted with a piperazine ring bearing an isopropyl group at the 2-position. The phenol group provides hydrophilic and acidic properties (pKa ~10), while the piperazine moiety introduces basicity (pKa ~8–9 for secondary amines) and conformational flexibility. This compound’s structure aligns with pharmacophores common in CNS-targeting agents, though its specific biological activity remains underexplored in publicly available literature .
Properties
IUPAC Name |
2-[(2-propan-2-ylpiperazin-1-yl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11(2)13-9-15-7-8-16(13)10-12-5-3-4-6-14(12)17/h3-6,11,13,15,17H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRADNMFWMJWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCN1CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Phenol with 2-Isopropylpiperazine Derivative
One common approach involves the reaction of 2-hydroxymethylphenol or its halogenated derivative with 2-isopropylpiperazine under basic conditions to form the target compound.
-
- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- Base: Triethylamine or potassium carbonate to deprotonate the phenol and facilitate nucleophilic substitution.
- Temperature: Reflux or moderate heating (50–80°C) to drive the reaction.
- Time: Several hours (typically 4–12 hours) for completion.
-
- The phenol oxygen is first deprotonated by the base.
- The resulting phenolate ion attacks the electrophilic carbon adjacent to the piperazine nitrogen bearing the isopropyl group.
- This leads to the formation of the methylene bridge linking the phenol and piperazine.
-
- The reaction mixture is quenched with water and extracted with organic solvents such as ethyl acetate.
- The organic layer is dried over sodium sulfate and concentrated.
- Final purification is achieved by recrystallization or column chromatography.
Reductive Amination Route
Alternatively, the compound can be prepared via reductive amination involving:
-
- 2-hydroxybenzaldehyde (salicylaldehyde) as the phenolic aldehyde.
- 2-isopropylpiperazine as the amine.
-
- Solvent: Methanol or ethanol.
- Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride.
- pH: Slightly acidic to neutral to favor imine formation.
- Temperature: Room temperature to mild heating (25–40°C).
- Time: 12–24 hours.
-
- The aldehyde and amine form an imine intermediate.
- The reducing agent selectively reduces the imine to the corresponding secondary amine, yielding the methylene-linked product.
-
- The reaction mixture is neutralized and extracted.
- Purification is done by crystallization or chromatography.
Reaction Optimization and Yields
| Method | Solvent | Base/Reducing Agent | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Alkylation | THF, DMF | Triethylamine, K2CO3 | 50–80 | 4–12 | 70–85 | Requires careful control of temperature |
| Reductive Amination | Methanol, Ethanol | NaBH3CN, Na(OAc)3BH | 25–40 | 12–24 | 75–90 | Mild conditions, high selectivity |
Research Findings and Improvements
Improved Process Efficiency: Recent patent WO2018104953A1 describes enhanced purification steps and solvent recycling to improve yield and reduce impurities in related piperazine derivatives, which can be adapted for this compound’s synthesis.
Solvent Selection: Use of tetrahydrofuran and dimethylformamide has been shown to improve solubility of intermediates and reaction rates in alkylation processes.
Safety and Environmental Considerations: Reductive amination using sodium triacetoxyborohydride is preferred over sodium cyanoborohydride due to lower toxicity and easier handling.
Scalability: Both methods have been demonstrated to be scalable with minor modifications in stirring and temperature control to maintain product quality.
Summary Table of Key Preparation Methods
| Step | Alkylation Route | Reductive Amination Route |
|---|---|---|
| Starting Materials | 2-Hydroxymethylphenol, 2-isopropylpiperazine | 2-Hydroxybenzaldehyde, 2-isopropylpiperazine |
| Reaction Type | Nucleophilic substitution | Imine formation and reduction |
| Base/Reducing Agent | Triethylamine or K2CO3 | Sodium cyanoborohydride or sodium triacetoxyborohydride |
| Solvent | THF, DMF | Methanol, Ethanol |
| Temperature | 50–80°C | 25–40°C |
| Reaction Time | 4–12 hours | 12–24 hours |
| Yield | 70–85% | 75–90% |
| Purification | Extraction, recrystallization, chromatography | Extraction, recrystallization, chromatography |
Chemical Reactions Analysis
Types of Reactions
2-[(2-Isopropyl-1-piperazinyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the piperazine ring or the phenol group.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Reduced derivatives of the piperazine or phenol groups.
Substitution: Nitrated, brominated, or sulfonated phenolic compounds.
Scientific Research Applications
2-[(2-Isopropyl-1-piperazinyl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[(2-Isopropyl-1-piperazinyl)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can engage in hydrogen bonding and π-π interactions with biological molecules, while the piperazine ring can interact with various receptors and enzymes. These interactions can modulate biological activities, leading to potential therapeutic effects .
Comparison with Similar Compounds
2-{4-[2-Hydroxy-3-(1-naphthyloxy)propyl]-1-piperazinyl}phenol ()
- Structural Differences : Replaces the isopropyl group with a bulkier 1-naphthyloxypropyl chain.
- Physicochemical Impact : Increased aromaticity and lipophilicity (predicted logP ~4.5 vs. ~3.2 for the target compound) due to the naphthalene group. This may enhance receptor binding affinity but reduce aqueous solubility .
2-{4-[2-(2-Methylsulfanyl-phenyl)-imidazo[1,2-a]pyridin-3-ylmethyl]-piperazin-1-yl}-ethanol ()
- Structural Differences: Incorporates an imidazopyridine ring and methylsulfanyl group instead of phenol.
- Electronic Effects : The sulfur atom introduces metabolic susceptibility (e.g., oxidation to sulfoxide), contrasting with the isopropyl group’s stability.
- Bioactivity: Imidazopyridines are prevalent in kinase inhibitors, hinting at divergent therapeutic applications compared to phenol-based analogues .
2-({[(1-Isopropyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol ()
- Structural Differences : Replaces piperazine with a pyrazole ring.
- Solubility : Pyrazole’s hydrogen-bonding capacity may improve aqueous solubility relative to piperazine derivatives .
Physicochemical and Pharmacokinetic Trends
| Compound | logP (Predicted) | Molecular Weight | Key Substituents | Potential Metabolic Pathways |
|---|---|---|---|---|
| 2-[(2-Isopropyl-1-piperazinyl)methyl]phenol | 3.2 | 264.36 | Phenol, isopropyl-piperazine | N-Dealkylation, hydroxylation |
| 2-{4-[2-Hydroxy-3-(1-naphthyloxy)propyl]-1-piperazinyl}phenol | 4.5 | 408.47 | Naphthyloxypropyl | Oxidative cleavage, glucuronidation |
| 2-({[(1-Isopropyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol | 2.8 | 281.78 | Pyrazole, phenol | N-Oxidation, conjugation |
Pharmacological Activity
- Naphthyloxypropyl Analogues (): Demonstrated affinity for adrenergic and serotonin receptors in related compounds, with EC50 values in the nanomolar range .
- Imidazopyridine Derivatives (): Often target kinases (e.g., JAK2/STAT3), indicating divergent therapeutic applications .
Metabolic and Toxicity Considerations
Biological Activity
2-[(2-Isopropyl-1-piperazinyl)methyl]phenol, also known as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its structural features, which include a piperazine ring that enhances its interaction with various biological targets. The following sections detail the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and therapeutic potential.
The biological activity of 2-[(2-Isopropyl-1-piperazinyl)methyl]phenol primarily involves its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures often act as inhibitors of protein kinases, such as casein kinase 2 (CK2) and receptor tyrosine kinases. These interactions can disrupt critical signaling pathways involved in cell proliferation and survival, leading to potential anticancer effects.
Anticancer Activity
Studies have demonstrated that 2-[(2-Isopropyl-1-piperazinyl)methyl]phenol exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in leukemic cells at micromolar concentrations. The compound's mechanism involves the inhibition of key proteins that regulate the cell cycle, thereby promoting cell death in malignant cells.
Antimicrobial Activity
The compound also displays notable antimicrobial properties. In vitro studies suggest that it has effective activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate a strong potential for development as an antibacterial agent. Comparative studies have shown that it outperforms several standard antibiotics in specific assays .
Biochemical Pathways
The biochemical pathways affected by 2-[(2-Isopropyl-1-piperazinyl)methyl]phenol include:
- Cell Cycle Regulation : By inhibiting CK2, the compound disrupts phosphorylation processes essential for cell cycle progression.
- Apoptosis Induction : The compound triggers apoptotic pathways, leading to programmed cell death in cancerous cells.
- Antimicrobial Mechanisms : It may interfere with bacterial cell wall synthesis or function through direct interaction with bacterial enzymes .
Pharmacokinetics
The pharmacokinetic profile of 2-[(2-Isopropyl-1-piperazinyl)methyl]phenol suggests good bioavailability and stability under physiological conditions. Studies indicate that it is efficiently absorbed and distributed within biological systems, with a favorable half-life that supports its therapeutic use. However, further research is needed to fully elucidate its metabolic pathways and potential toxicity at higher doses .
Case Studies and Research Findings
Several studies have highlighted the compound's potential therapeutic applications:
- Cancer Treatment : A study focused on the effects of this compound on various leukemia cell lines demonstrated significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent.
- Antibacterial Efficacy : Research comparing this compound to traditional antibiotics revealed superior activity against resistant strains of bacteria, indicating its promise in addressing antibiotic resistance issues .
- Synergistic Effects : Investigations into combination therapies involving 2-[(2-Isopropyl-1-piperazinyl)methyl]phenol and existing drugs showed enhanced efficacy in treating certain cancers and infections.
Q & A
Q. How can researchers optimize the synthesis of 2-[(2-Isopropyl-1-piperazinyl)methyl]phenol to ensure reproducibility and purity?
Methodological Answer: Synthesis optimization requires systematic evaluation of reaction conditions (solvent, temperature, catalyst) and purification techniques (e.g., column chromatography, recrystallization). For piperazine derivatives, controlling steric hindrance and nucleophilicity is critical. Use nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to verify structural integrity and purity. Reference analogous piperazine-methylphenol syntheses for solvent selection (e.g., dichloromethane or ethanol) and catalytic systems (e.g., triethylamine for deprotonation) .
Q. What are the recommended analytical techniques for characterizing this compound’s physicochemical properties?
Methodological Answer:
- Stability: Conduct accelerated stability studies under varying pH, temperature, and light exposure using UV-Vis spectroscopy .
- Solubility: Use shake-flask or HPLC methods with logP calculations to determine partition coefficients .
- Crystallinity: X-ray diffraction (XRD) or differential scanning calorimetry (DSC) for polymorph identification .
Note: No existing data on basic properties (e.g., melting point) are reported; prioritize empirical determination .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be resolved?
Methodological Answer: Contradictions often arise from assay variability or differences in cell models. Standardize experimental conditions:
- Use validated cell lines (e.g., HEK293 for receptor-binding studies) and control for batch-to-batch reagent variability.
- Apply dose-response curves and statistical tools (e.g., ANOVA with post-hoc tests) to differentiate true activity from noise. Cross-validate findings with orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) .
Q. What theoretical frameworks guide mechanistic studies of this compound’s interaction with biological targets?
Methodological Answer: Link research to molecular docking (e.g., AutoDock Vina) or molecular dynamics simulations to predict binding affinities to receptors like serotonin or adrenergic receptors. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . For example, the piperazine moiety’s conformational flexibility may influence target selectivity .
Q. How should researchers design experiments to assess environmental persistence and ecotoxicity?
Methodological Answer: Adopt the INCHEMBIOL project framework :
- Fate studies: Use high-resolution mass spectrometry (HRMS) to track abiotic degradation (hydrolysis, photolysis).
- Ecotoxicity: Perform acute/chronic assays on model organisms (e.g., Daphnia magna for aquatic toxicity, Eisenia fetida for soil bioaccumulation).
- Risk assessment: Apply probabilistic models (e.g., Monte Carlo simulations) to estimate exposure thresholds .
Methodological Challenges and Solutions
Q. How to address the lack of toxicological data for this compound?
Methodological Answer:
- In vitro: Use Ames tests (with/without metabolic activation) for mutagenicity and MTT assays for cytotoxicity in hepatocyte lines (e.g., HepG2) .
- In vivo: Follow OECD guidelines for acute oral toxicity (e.g., LD50 determination in rodents) .
- Read-across: Compare structural analogs (e.g., 2-phenylpiperazine derivatives) with existing toxicity databases (e.g., ECOTOX) .
Q. What statistical approaches are suitable for analyzing dose-dependent effects in preclinical studies?
Methodological Answer:
- Non-linear regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values.
- Bayesian hierarchical models: Account for inter-study variability in meta-analyses .
- Power analysis: Predefine sample sizes to ensure adequate sensitivity (α=0.05, β=0.2) .
Data Gaps and Future Directions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
